4-Bromo-3-chloro-1H-indazol-6-OL
Description
4-Bromo-3-chloro-1H-indazol-6-OL (molecular formula: C₇H₄BrClN₂O) is a halogenated indazole derivative featuring bromo (Br), chloro (Cl), and hydroxyl (OH) substituents at positions 4, 3, and 6, respectively. Indazole scaffolds are pivotal in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or intermediates in synthesizing bioactive molecules .
Properties
IUPAC Name |
4-bromo-3-chloro-2H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKMIZMMANLPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-1H-indazol-6-OL typically involves the following steps:
Regioselective Bromination: The starting material, often a substituted benzonitrile, undergoes bromination to introduce the bromine atom at the desired position.
Heterocycle Formation: The brominated intermediate is then subjected to cyclization with hydrazine to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the regioselective bromination and subsequent cyclization steps .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-1H-indazol-6-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form an alkane.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can modify the hydroxyl group to form ketones or alkanes .
Scientific Research Applications
4-Bromo-3-chloro-1H-indazol-6-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Indazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-1H-indazol-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Structural Comparison
The following table compares 4-Bromo-3-chloro-1H-indazol-6-OL with structurally related indazole derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Br (C4), Cl (C3), OH (C6) | C₇H₄BrClN₂O | 262.48 | Polar OH group; dual halogenation |
| 4-Bromo-6-nitro-1H-indazole | Br (C4), NO₂ (C6) | C₇H₄BrN₃O₂ | 258.03 | Electron-withdrawing NO₂; higher reactivity |
| 6-Bromo-4-fluoro-1H-indazole | Br (C6), F (C4) | C₇H₄BrFN₂ | 229.02 | Small, electronegative F; enhanced stability |
| 6-Bromo-4-methyl-1H-indazole | Br (C6), CH₃ (C4) | C₈H₇BrN₂ | 225.06 | Electron-donating CH₃; increased lipophilicity |
Key Observations :
- Halogen Positioning : Bromine at C4 (target compound) vs. C6 (6-bromo derivatives) alters steric and electronic interactions.
- Functional Groups : Hydroxyl (target) vs. nitro (4-Bromo-6-nitro) or methyl (6-Bromo-4-methyl) groups dictate solubility and reactivity.
Physicochemical Properties
- This compound: The hydroxyl group increases polarity, likely resulting in moderate water solubility. Dual halogenation (Br, Cl) elevates molecular weight and lipophilicity (clogP ~2.5 estimated) compared to non-halogenated indazoles.
- 4-Bromo-6-nitro-1H-indazole : Nitro groups reduce basicity and increase oxidative reactivity, making it a common intermediate for amine synthesis via reduction .
- 6-Bromo-4-fluoro-1H-indazole : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, critical in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
